molecular formula C15H11Cl2N5OS2 B2562725 3-[({5-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}methyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 338395-73-6

3-[({5-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}methyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile

Cat. No. B2562725
CAS RN: 338395-73-6
M. Wt: 412.31
InChI Key: MMEYLXOAOHFWQW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a dichlorophenoxy group, a sulfanyl group, and an isothiazole ring. These functional groups suggest that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a 1,2,4-triazole ring, which is a type of heterocyclic aromatic ring, attached to a dichlorophenoxy group and a sulfanyl group. Additionally, it contains an isothiazole ring, another type of heterocyclic aromatic ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the dichlorophenoxy group might undergo substitution reactions, while the 1,2,4-triazole ring might participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of multiple aromatic rings and polar functional groups suggests that this compound could have a relatively high melting point and could be soluble in polar solvents .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. Compounds with similar structures are often used in medicinal chemistry and agriculture, suggesting potential directions for future research .

properties

IUPAC Name

3-[[3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl]methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N5OS2/c1-8-10(5-18)15(22-25-8)24-7-14-19-13(20-21-14)6-23-12-3-2-9(16)4-11(12)17/h2-4H,6-7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEYLXOAOHFWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC2=NC(=NN2)COC3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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